molecular formula C16H16FN5OS B2360679 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 893911-78-9

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide

Cat. No.: B2360679
CAS No.: 893911-78-9
M. Wt: 345.4
InChI Key: BDTJWPHRSOKEQN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity and their inhibitory activity against EGFR/ErbB2 receptor tyrosine kinases .


Synthesis Analysis

The synthesis of similar compounds involves the design and synthesis of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity .

Scientific Research Applications

Potential for Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, closely related to the given compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This class of compounds has shown potential as in vivo PET-radiotracers, useful for neuroinflammation imaging in diseases like Alzheimer's and multiple sclerosis (Damont et al., 2015).

Cancer Imaging and TSPO Ligand

Another study synthesized pyrazolopyrimidines as TSPO ligands and found them to be effective for positron emission tomography (PET) imaging of TSPO-expressing cancers, indicating their potential application in cancer diagnosis and therapy monitoring (Tang et al., 2013).

Antimicrobial Activity

Research on N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives, related to the given compound, has revealed antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Rahmouni et al., 2014).

Antiviral and Molecular Docking Studies

A derivative of pyrazolo[3,4-d]pyrimidine demonstrated potential antiviral activity against COVID-19. Molecular docking studies indicated its effectiveness in interacting with SARS-CoV-2 protein, suggesting its potential as an antiviral agent (Mary et al., 2020).

Psoriasis Treatment

Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in treating psoriasis. These compounds showed significant antipsoriatic effects in animal models, indicating their potential as novel therapeutic agents for psoriasis treatment (Li et al., 2016).

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for herbicidal activity, showing inhibition against various plant species. This indicates their potential application in agriculture as herbicides (Luo et al., 2017).

Future Directions

Future research could involve further exploration of the structure-activity relationship of this compound and its derivatives . This could lead to the development of more potent and selective inhibitors of EGFR and ErbB2 .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS/c1-10(2)21-14(23)8-24-16-13-7-20-22(15(13)18-9-19-16)12-5-3-11(17)4-6-12/h3-7,9-10H,8H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTJWPHRSOKEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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